4-(4-Methyl-2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine
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Overview
Description
4-(4-Methyl-2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C16H14F3N5S and its molecular weight is 365.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to act as peroxisome proliferator-activated receptor agonists . This suggests that the compound might interact with these receptors, which play a crucial role in the regulation of central inflammation .
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Given its potential role as a peroxisome proliferator-activated receptor agonist , it may influence pathways related to inflammation and metabolic processes.
Result of Action
It’s suggested that it can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the specific functional groups present in the compound .
Cellular Effects
Based on its structure, it could potentially influence cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-(4-Methyl-2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine is not well-defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Given its structure, it may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Biological Activity
The compound 4-(4-Methyl-2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine (CAS Number: 91664258) is a thiazole-derived pyrimidine that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anticancer, antibacterial, and anticonvulsant activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H14F3N5S, featuring a thiazole ring linked to a pyrimidine moiety. The trifluoromethyl group is known to enhance lipophilicity and biological activity.
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 | |
Compound B | Jurkat (human T lymphocyte) | 23.30 ± 0.35 | |
Compound C | Various solid tumors | < 10 |
In a study focusing on thiazole derivatives, the presence of electron-donating groups such as methyl and trifluoromethyl was shown to enhance cytotoxicity, suggesting that the structural features of this compound could contribute to its effectiveness against cancer cells .
Antibacterial Activity
Thiazole-containing compounds have demonstrated promising antibacterial activity. For instance, derivatives similar to the compound have been tested against Gram-positive bacteria with notable results.
Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Compound D | Staphylococcus aureus | 31.25 µg/mL | |
Compound E | Escherichia coli | 25 µg/mL |
These findings indicate that modifications in the thiazole structure can significantly impact antibacterial efficacy, underscoring the importance of structural optimization in drug development.
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has also been documented. Compounds with similar frameworks have shown effectiveness in animal models of epilepsy.
Compound | Model Used | ED50 (mg/kg) | Reference |
---|---|---|---|
Compound F | PTZ-induced seizures in mice | 0.5 | |
Compound G | Maximal electroshock model | 1.0 |
The structure-activity relationship (SAR) analysis suggests that specific substitutions on the thiazole ring are crucial for enhancing anticonvulsant activity, which may also apply to the compound under review.
Case Studies
Several case studies highlight the biological activity of thiazole derivatives:
- Antitumor Mechanisms : A study examined the interaction of thiazole-based compounds with Bcl-2 proteins, revealing that certain structural features promote binding affinity and subsequent apoptosis in cancer cells .
- Antibacterial Screening : A series of synthesized thiazole derivatives were screened against multiple bacterial strains, demonstrating a consistent trend where increased lipophilicity correlated with enhanced antibacterial activity .
Properties
IUPAC Name |
5-(2-aminopyrimidin-4-yl)-N,4-dimethyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5S/c1-9-13(12-7-8-21-14(20)23-12)25-15(22-9)24(2)11-5-3-10(4-6-11)16(17,18)19/h3-8H,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUNUBPHDBBRBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(C)C2=CC=C(C=C2)C(F)(F)F)C3=NC(=NC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.